molecular formula C18H17N5O2 B2601493 8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-20-3

8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2601493
CAS No.: 476480-20-3
M. Wt: 335.367
InChI Key: KDHGSDHKXJHBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an amino group, two methyl groups, and a naphthylmethyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from simple precursors like formamide and acetic acid, the purine core can be synthesized through cyclization reactions.

    Introduction of Substituents: The amino, methyl, and naphthylmethyl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide in the presence of a base, while the naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the naphthylmethyl group.

    Reduction: Reduction reactions may target the purine ring or the naphthylmethyl group.

    Substitution: Various substitution reactions can occur, especially at the amino and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or as analogs of nucleotides.

Medicine

Industry

In industry, it could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism. The molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant effects.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.

    Adenine (6-Aminopurine): A fundamental component of nucleic acids.

Uniqueness

8-Amino-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the naphthylmethyl group, which can impart distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-amino-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-21-15-14(16(24)22(2)18(21)25)23(17(19)20-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHGSDHKXJHBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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